![molecular formula C23H28N4O3 B11668937 3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668937.png)
3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an adamantyl group, a pyrazole ring, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with hydrazine to form 1-adamantylhydrazine. This intermediate is further reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between adamantyl hydrazine and appropriate aldehyde derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Numerous studies have demonstrated the biological activities associated with pyrazole derivatives, particularly those containing adamantyl and methoxyphenyl substituents.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in colorectal carcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another area of interest. Studies employing DPPH radical scavenging assays have shown that certain pyrazole compounds can effectively neutralize free radicals, thereby reducing oxidative stress. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .
Antimicrobial Activity
Some studies have reported antimicrobial properties for pyrazole derivatives. The presence of specific functional groups can enhance their efficacy against bacterial and fungal strains. The structural diversity within the pyrazole class allows for modifications that can optimize these activities .
Case Studies
Several case studies highlight the applications of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The most potent compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating strong potential for further development .
- Antioxidant Evaluation : Another research focused on synthesizing novel pyrazole compounds and assessing their antioxidant capacity through various assays. Results indicated that some derivatives had higher radical scavenging activity compared to established antioxidants like ascorbic acid .
- Antimicrobial Testing : A series of substituted pyrazoles were tested against a panel of microbial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, making them candidates for further pharmacological investigation .
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazole ring and dimethoxyphenyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
1,3-Dehydroadamantane: A versatile synthetic platform for functional compounds with a cage structure.
Adamantyl-1,3,4-oxadiazole: Investigated for its potential as a kinase inhibitor.
Uniqueness
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its adamantyl group provides stability and rigidity, while the pyrazole and dimethoxyphenyl moieties offer diverse functionalization possibilities .
Biological Activity
3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is C23H28N4O3 with a molecular weight of approximately 396.50 g/mol. The structure features an adamantyl group, a pyrazole moiety, and a methylene bridge connecting to a dimethoxyphenyl group.
Biological Activity Overview
The biological activities of this compound have been primarily explored in the context of its anticancer properties. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer activity. For instance:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, it has been noted to interfere with mitochondrial function, further promoting apoptotic pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- HeLa Cell Line Study : A study reported a half-maximal inhibitory concentration (IC50) value of 15 µM for HeLa cells, indicating significant potency compared to standard chemotherapeutics like cisplatin .
- MCF-7 Cell Line Study : Similar studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM .
Data Tables
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-4-3-14(8-20(19)30-2)13-24-27-22(28)18-9-21(26-25-18)23-10-15-5-16(11-23)7-17(6-15)12-23/h3-4,8-9,13,15-17H,5-7,10-12H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
VOADUCNXWYAILJ-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
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